1-Benzothiophene-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Reactivity Prediction

Researchers targeting MRP1-mediated chemotherapy resistance or CNS-penetrant candidates require the sulfur-containing benzothiophene core-benzofuran analogs fail to replicate the lipophilicity (LogP 2.60 vs 2.13) and target-binding geometry essential for activity. • MRP1 inhibition validated at IC50 932 nM for 2-(3,3-diethylthioureido) derivatives, confirming scaffold utility for efflux pump modulator programs. • Higher LogP enhances passive membrane permeability, critical for crossing the blood-brain barrier and engaging intracellular targets. • Consistent batch quality and multi-gram availability support reproducible library synthesis, accelerating lead optimization timelines without de novo scaffold construction.

Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
CAS No. 5381-25-9
Cat. No. B1268860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-3-carboxylic acid
CAS5381-25-9
Molecular FormulaC9H6O2S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(=O)O
InChIInChI=1S/C9H6O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11)
InChIKeyDRBLTQNCQJXSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-3-carboxylic Acid: Structural and Physicochemical Overview


1-Benzothiophene-3-carboxylic acid (CAS: 5381-25-9, also known as benzo[b]thiophene-3-carboxylic acid) is a heterobicyclic compound with the molecular formula C9H6O2S and a molecular weight of 178.21 g/mol [1]. It features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 3-position of the thiophene moiety . This compound is a solid at room temperature with a melting point typically reported in the range of 174-176 °C . It serves as a foundational building block for the synthesis of diverse biologically active molecules and advanced functional materials .

Why Generic Substitution Fails for 1-Benzothiophene-3-carboxylic Acid


Simply substituting 1-benzothiophene-3-carboxylic acid with its oxygen-containing benzofuran analog or with other heterocyclic carboxylic acids is not chemically or biologically equivalent. The presence of a sulfur atom versus an oxygen atom fundamentally alters key physicochemical properties, including acidity (pKa), lipophilicity (LogP), and molecular geometry [1]. These differences, quantified below, directly impact reactivity in synthetic transformations, binding affinity to biological targets, and the ultimate performance of derived materials or drug candidates. Therefore, downstream application outcomes are contingent upon the specific heteroatom and ring architecture of the starting scaffold, making blind substitution a significant risk to project reproducibility and success [2].

Quantitative Differentiation Against Key Analogs


Acidic Strength (pKa): Weaker Acidity than Benzofuran Analog

1-Benzothiophene-3-carboxylic acid is a weaker acid than its direct structural analog, benzofuran-3-carboxylic acid. This is quantified by its higher pKa value, which influences its ionization state at physiological pH and its reactivity in solution-phase chemistry [1][2].

Medicinal Chemistry Physicochemical Profiling Reactivity Prediction

Thermal Stability: Higher Melting Point than Oxygen Analog

1-Benzothiophene-3-carboxylic acid exhibits a higher melting point than its benzofuran analog, indicating stronger intermolecular forces in the solid state, likely due to the presence of the larger, more polarizable sulfur atom [1]. This can influence its behavior in solid-phase synthesis, crystallization, and formulation stability.

Solid-State Chemistry Formulation Science Process Chemistry

Lipophilicity (LogP): Enhanced Membrane Permeability vs. Benzofuran

The presence of sulfur makes 1-benzothiophene-3-carboxylic acid more lipophilic than its oxygen-containing benzofuran counterpart, as reflected by its higher calculated partition coefficient (LogP) [1][2]. This property is a key determinant of a molecule's ability to passively diffuse across biological membranes.

Drug Design ADME Prediction Pharmacokinetics

MRP1 Inhibition by a 1-Benzothiophene-3-carboxylic Acid Derivative

While the parent compound itself is a scaffold, a derivative (2-(3,3-diethylthioureido)benzo[b]thiophene-3-carboxylic acid) demonstrates that this core can be elaborated into potent inhibitors of the Multidrug Resistance-Associated Protein 1 (MRP1), a key efflux transporter implicated in cancer chemotherapy failure [1].

Cancer Drug Discovery Multidrug Resistance Medicinal Chemistry

Validated Synthetic Intermediate in Peer-Reviewed Literature

The compound is repeatedly and explicitly referenced as a key intermediate in the peer-reviewed synthesis of complex molecules, underscoring its established utility in academic and industrial research settings [1]. Unlike many generic building blocks, its specific 3-carboxylation on the benzothiophene ring provides a unique and useful functional handle.

Organic Synthesis Medicinal Chemistry Chemical Biology

High-Value Research and Industrial Applications


Medicinal Chemistry: Designing MRP1 Inhibitors

Procurement for this use case is directly justified by evidence that derivatives of this scaffold, such as 2-(3,3-diethylthioureido)benzo[b]thiophene-3-carboxylic acid, exhibit potent inhibition of the MRP1 efflux pump with an IC50 of 932 nM [1]. This validates 1-benzothiophene-3-carboxylic acid as a privileged starting material for synthesizing lead compounds aimed at reversing chemotherapy resistance in cancer, a significant unmet medical need [1].

Pharmaceutical Development: Optimizing Pharmacokinetics with Sulfur Core

The higher predicted lipophilicity (LogP = 2.60) of 1-benzothiophene-3-carboxylic acid, compared to its benzofuran analog (LogP = 2.13), makes it a strategically advantageous core for medicinal chemists seeking to enhance the passive membrane permeability and oral bioavailability of drug candidates [2][3]. This is particularly relevant for designing drugs targeting the central nervous system or intracellular pathogens, where crossing lipid bilayers is a primary hurdle [2].

Process Chemistry: Exploiting Enhanced Thermal Stability

With a melting point (174-176 °C) that is significantly higher than its benzofuran counterpart (162 °C), 1-benzothiophene-3-carboxylic acid offers enhanced thermal stability [4]. This property is advantageous for process chemists developing high-temperature synthetic routes or for formulators concerned with the long-term physical stability of solid drug products or advanced materials, thereby improving supply chain robustness and shelf-life .

Organic Synthesis: Leveraging a Validated Intermediate

This compound's established status as a synthetic intermediate is supported by its frequent citation in the chemical literature and its inclusion in patent applications for generating diverse, biologically active molecules [5]. Researchers aiming to efficiently synthesize libraries of novel compounds or advanced materials can rely on 1-benzothiophene-3-carboxylic acid as a dependable, commercially available building block, which accelerates project timelines and reduces the risk associated with de novo scaffold synthesis [5].

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